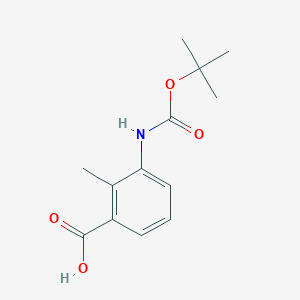

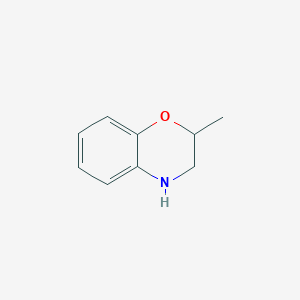

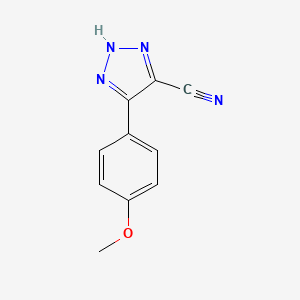

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives can be achieved through various methods. For instance, the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves the use of "click chemistry" with organic azides and terminal alkynes, which is considered an efficient and straightforward route . Another example is the synthesis of ethyl 1,2,4-triazole-3-carboxylate from ethyl carboethoxyformimidate hydrochloride, which is described as practical and efficient . These methods highlight the versatility and adaptability of the synthesis processes for ethyl carboxylate derivatives.

Molecular Structure Analysis

The molecular structure of ethyl carboxylate derivatives can be quite complex. For example, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate has been structurally characterized and found to crystallize in the triclinic space group with specific unit cell parameters, indicating a well-defined crystalline structure stabilized by hydrogen bonding . This level of detail in molecular structure analysis is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Ethyl carboxylate derivatives can undergo various chemical reactions. For instance, ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates can be synthesized and then found to be reactive in several condensation reactions . This reactivity allows for the creation of a diverse array of compounds, demonstrating the functional versatility of ethyl carboxylate derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives are important for their practical applications. The study on ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate, for example, reports a melting point of 75-77 °C and provides detailed spectroscopic data confirming its structure . Additionally, this compound has been tested as a corrosion inhibitor, showing significant efficiency, which is indicative of its potential in industrial applications .

科学研究应用

Synthesis and Derivative Formation

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate has been the subject of various synthetic studies. A notable work involves the creation of 65 derivatives of ethyl-1H-indazole-3-carboxylate, featuring various acyl radicals and substituents. These derivatives were preliminarily tested for their antiarthritic effects and impact on weight gain, with some showing significant antiarthritic effects at non-toxic doses (Bistocchi et al., 1981).

Antimicrobial Activity

The compound also finds application in the synthesis of novel indazole bearing oxadiazole derivatives. These derivatives have been studied for their antimicrobial activity, contributing to the field of antibacterial and antifungal research (Ghelani et al., 2017).

Structural Analysis

Further, studies have been conducted on the crystal structure of related compounds, providing insights into the molecular configurations and interactions. Such studies are crucial for understanding the chemical and physical properties of these compounds (Horton et al., 1997).

Anti-inflammatory Research

Research has also been conducted on the synthesis and anti-inflammatory actions of similar tetrahydroindazole-carboxylic acids. These studies contribute to the understanding of the compound's potential therapeutic applications in treating inflammation (Nagakura et al., 1979).

未来方向

Given the wide variety of biological properties of indazoles, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions . The development of novel indazole derivatives with improved biological activities is a promising area of research .

属性

IUPAC Name |

ethyl 1-methyl-4,5,6,7-tetrahydroindazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-8-6-4-5-7-9(8)13(2)12-10/h3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOLLKSWUNNTAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C2=C1CCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1310441.png)

![Benzoicacid, 3-[[(2-fluorophenyl)sulfonyl]amino]-](/img/structure/B1310444.png)

![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)